N-[3-(1H-indol-1-yl)propanoyl]glycylglycine

Fragment-based drug design Lead-likeness Physicochemical property filtering

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine (IUPAC: 2-[[2-(3-indol-1-ylpropanoylamino)acetyl]amino]acetic acid; molecular formula C₁₅H₁₇N₃O₄; molecular weight 303.31 g/mol) is a synthetic indole–dipeptide conjugate that fuses the indole pharmacophore with the glycylglycine backbone via a propanoyl (C3) spacer. The molecule is achiral, presents 5 hydrogen‑bond donors and 6 hydrogen‑bond acceptors, and exhibits a computed SlogP of 2.24 and a logS of –3.45, placing it in a favorable physicochemical window for CNS‑ or cell‑permeable probe development.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
Cat. No. B12184301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-indol-1-yl)propanoyl]glycylglycine
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C15H17N3O4/c19-13(16-9-14(20)17-10-15(21)22)6-8-18-7-5-11-3-1-2-4-12(11)18/h1-5,7H,6,8-10H2,(H,16,19)(H,17,20)(H,21,22)
InChIKeyLMUNAYUSFRDXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Indol-1-yl)propanoyl]glycylglycine – Core Physicochemical & Structural Identity for Laboratory Procurement


N-[3-(1H-indol-1-yl)propanoyl]glycylglycine (IUPAC: 2-[[2-(3-indol-1-ylpropanoylamino)acetyl]amino]acetic acid; molecular formula C₁₅H₁₇N₃O₄; molecular weight 303.31 g/mol) is a synthetic indole–dipeptide conjugate that fuses the indole pharmacophore with the glycylglycine backbone via a propanoyl (C3) spacer [1]. The molecule is achiral, presents 5 hydrogen‑bond donors and 6 hydrogen‑bond acceptors, and exhibits a computed SlogP of 2.24 and a logS of –3.45, placing it in a favorable physicochemical window for CNS‑ or cell‑permeable probe development [1]. In commercial screening libraries the compound is supplied as a research‑grade building block (typical purity ≥95 %) and is structurally positioned between the simpler N‑[3‑(1H‑indol‑1‑yl)propanoyl]glycine (MW 246.26) and more elaborate indole‑propionic acid peptidomimetics that carry aromatic or halogen substituents .

Why Indole–Dipeptide Scaffolds Cannot Be Treated as Interchangeable in Screening or Medicinal Chemistry Campaigns


Closely related indole‑1‑propanoyl‑glycylglycine analogs differ by as little as a single methyl, chloro, bromo, or methoxy substituent, yet these modifications can shift lipophilicity by >0.5 logP units, alter hydrogen‑bonding capacity, and change molecular weight by up to 79 Da . Even isosteric replacement of the C3‑propanoyl spacer with a C2‑acetyl linker (compressing the molecule by one methylene unit) modifies the spatial relationship between the indole ring and the terminal carboxylate, which can affect target‑binding geometry in structure‑based design programs . Substituting glycylglycine for a single glycine residue eliminates two hydrogen‑bond donors/acceptors and reduces molecular weight by 57 Da, potentially impacting solubility, metabolic stability, and the entropic penalty of binding . Consequently, the unsubstituted, propanoyl‑linked glycylglycine derivative cannot be assumed equivalent to any substituted or linker‑varied analog without explicit comparative data [1].

Quantitative Differentiation of N-[3-(1H-Indol-1-yl)propanoyl]glycylglycine Versus Its Closest Analogs


Molecular Weight Advantage: 303.31 Da Places the Parent Scaffold in the Optimal Fragment‑Like Space

At 303.31 Da, N-[3-(1H-indol-1-yl)propanoyl]glycylglycine rests below the 350 Da threshold commonly applied for fragment‑based screening libraries, whereas halogenated or methylated analogs exceed 317 Da and thus may be deprioritized in fragment campaigns . The parent compound’s molecular weight is 14.02 Da heavier than the acetyl‑linked analog (289.29 Da), providing an intermediate size that balances synthetic tractability with target‑binding potential . When compared with the single‑glycine analog (N-[3-(1H-indol-1-yl)propanoyl]glycine, MW 246.26), the glycylglycine extension contributes 57.05 Da and introduces an additional amide bond, increasing hydrogen‑bonding capacity while preserving a Lipinski‑compliant profile (zero violations) [1]. This molecular weight differentiation offers a quantifiable basis for selecting the unsubstituted parent as a core scaffold in lead‑optimization hierarchies.

Fragment-based drug design Lead-likeness Physicochemical property filtering

Lipophilicity (SlogP = 2.24) Places the Parent in an Optimal logP Window for CNS Exposure While Retaining Aqueous Solubility

The computed SlogP of 2.24 for N-[3-(1H-indol-1-yl)propanoyl]glycylglycine falls within the 1–3 logP range empirically associated with favorable CNS penetration, whereas the 2‑phenyl analog (logP = 2.26) and the more lipophilic halogenated derivatives are expected to exceed logP 3.0, increasing the risk of off‑target promiscuity and metabolic clearance [1]. The parent compound’s logS of –3.45 indicates moderate aqueous solubility, which is superior to that predicted for the 6‑bromo analog (estimated logS < –4.5 based on additive fragment contributions) . In the context of the betulinic acid‑indole conjugate series, glycylglycine‑appended compounds (BA2, BA3) demonstrated enhanced cytotoxicity relative to the free acid (BA4), a phenomenon partially attributed to improved solubility and cellular uptake conferred by the dipeptide moiety [2]. While direct logP measurements for the parent compound are not reported, the SlogP value derived from the MMsINC molecular database provides a quantitative benchmark for prioritizing N-[3-(1H-indol-1-yl)propanoyl]glycylglycine over more lipophilic analogs in CNS‑oriented or solubility‑sensitive screening cascades [1].

CNS drug design Lipophilicity optimization ADME prediction

Glycylglycine Dipeptide Extension Multiplies Hydrogen‑Bond Donors/Acceptors Relative to Single‑Glycine and Acetyl‑Linked Analogs

N-[3-(1H-indol-1-yl)propanoyl]glycylglycine presents 5 hydrogen‑bond donors and 6 hydrogen‑bond acceptors, compared with 3 donors and 4 acceptors for the single‑glycine analog (N-[3-(1H-indol-1-yl)propanoyl]glycine) [1]. The acetyl‑linked analog (N-(1H-indol-1-ylacetyl)glycylglycine) retains 5 donors and 6 acceptors but compresses the distance between the indole ring and the terminal carboxylate by one methylene unit, potentially altering the vector of hydrogen‑bond interactions with target proteins . In the betulinic acid‑indole conjugate series, the glycylglycine‑appended derivative BA2 (N-(2,3-indolo-betulinoyl)glycylglycine) exhibited approximately 2.20‑fold higher inhibitory activity compared with the free acid BA4, an enhancement attributed in part to the additional hydrogen‑bonding capacity and aqueous solubility conferred by the dipeptide moiety [2]. While head‑to‑head hydrogen‑bonding comparisons for the parent compound are lacking, the quantitative donor/acceptor count provides a direct structural rationale for selecting the glycylglycine‑containing scaffold when target engagement hypotheses require maximal polar interactions.

Hydrogen-bonding pharmacophore Target engagement Solubility enhancement

Absence of Ring Substituents Preserves Synthetic Tractability and Reduces Cost Relative to Halogenated or Methoxylated Analogs

The synthesis of N-[3-(1H-indol-1-yl)propanoyl]glycylglycine proceeds via a single‑step carbodiimide‑mediated coupling of commercially available 3-(1H-indol-1-yl)propanoic acid (CAS 6639‑06‑1) with glycylglycine, typically employing DCC/HOBt or equivalent reagents [1]. In contrast, halogenated analogs (e.g., 6‑bromo, 4‑chloro, 5‑bromo) require prior functionalization of the indole ring, adding at least one synthetic step and increasing raw‑material cost; the 6‑bromo intermediate alone commands a price premium relative to unsubstituted indole‑1‑propionic acid . The methoxy analog (5‑methoxy derivative, MW 333.34) necessitates methoxy‑substituted indole starting materials that are less commercially available and more expensive than the parent indole . While direct procurement cost data are proprietary, the structural simplicity of the unsubstituted parent (C₁₅H₁₇N₃O₄, achiral, no protecting‑group chemistry required) enables rapid parallel synthesis and scale‑up, making it the economically preferred scaffold for initial SAR exploration and library production .

Synthetic accessibility Parallel synthesis Procurement cost

Metal‑Chelation Potential: Glycylglycine Backbone Enables Ternary Complex Formation with Cu(II), a Property Absent in Single‑Glycine and Acetyl‑Linked Analogs

The glycylglycine dipeptide backbone is a well‑established ligand for Cu(II) and other transition metals, and ternary complexes of the type [Cu(glycylglycine)(indole‑propionic acid)] have been characterized with formation constants determined potentiometrically in 1:1 (v/v) dioxane‑water at 30 °C and I = 0.2 M (NaClO₄) [1]. In these systems, the glycylglycine ligand binds Cu(II) through its terminal amine and deprotonated amide nitrogen, while the indole‑propionic acid co‑ligand occupies the remaining coordination sites, with stabilization attributed to intramolecular hydrogen bonding between the two ligands [1]. The single‑glycine analog (N‑[3‑(1H‑indol‑1‑yl)propanoyl]glycine) cannot form the equivalent tridentate chelate because it lacks the second amide nitrogen required for stable 5,5‑fused chelate ring formation . Similarly, the acetyl‑linked analog, despite retaining the glycylglycine unit, positions the indole ring closer to the metal center, potentially altering the geometry of the ternary complex . While direct Cu(II)‑binding data for the parent compound itself are not reported, the established coordination chemistry of glycylglycine‑indole‑propionic acid ternary systems provides class‑level support for the parent compound’s unique metal‑chelating capacity [1].

Metal chelation Ternary complex Bioinorganic chemistry

High‑Impact Application Scenarios for N-[3-(1H-Indol-1-yl)propanoyl]glycylglycine Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 303.31 Da (<350 Da threshold), zero Lipinski violations, and a computed SlogP of 2.24, N-[3-(1H-indol-1-yl)propanoyl]glycylglycine is an ideal fragment for primary screening libraries [1]. Its glycylglycine dipeptide tail provides two additional hydrogen‑bond donor/acceptor pairs relative to the single‑glycine analog, increasing the probability of detecting weak but specific target interactions in fragment screens [2]. The unsubstituted indole ring leaves vectors for subsequent growth, while the propanoyl spacer offers conformational flexibility for induced‑fit binding.

CNS‑Penetrant Probe Design and Neuropharmacology

The parent compound’s SlogP of 2.24 resides in the empirically validated CNS‑MPO logP sweet spot (1–3), and its moderate molecular weight (303 Da) and five hydrogen‑bond donors remain within CNS drug‑likeness guidelines [1]. In contrast, halogenated analogs (estimated logP > 3.0) risk exceeding the lipophilicity ceiling associated with increased P‑glycoprotein efflux and metabolic clearance . For programs targeting neurodegenerative or neuropsychiatric indications, the parent scaffold offers a more favorable CNS ADME profile than its substituted or linker‑modified counterparts.

Bioinorganic and Metallodrug Research Programs

The glycylglycine backbone enables tridentate Cu(II) chelation, a property demonstrated through potentiometric characterization of ternary [Cu(glycylglycine)(indole‑propionic acid)] complexes [3]. This chelation capacity is absent in single‑glycine or mono‑amide analogs, positioning the parent compound as a uniquely suited ligand for metallodrug design, metalloenzyme inhibitor development, or metal‑sensing probe construction. The indole moiety may additionally confer DNA‑intercalative or protein‑binding properties to the metal complex [4].

Cost‑Efficient Parallel Synthesis and SAR Exploration

The one‑step DCC/HOBt coupling of commercially available 3-(1H-indol-1-yl)propanoic acid with glycylglycine minimizes synthetic burden relative to halogenated or methoxylated analogs that require additional functionalization steps . This synthetic simplicity, combined with the achiral nature of the molecule, makes the parent compound the economically preferred scaffold for generating focused libraries in hit‑to‑lead campaigns, where cost‑per‑compound and turnaround time directly impact project feasibility [5].

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